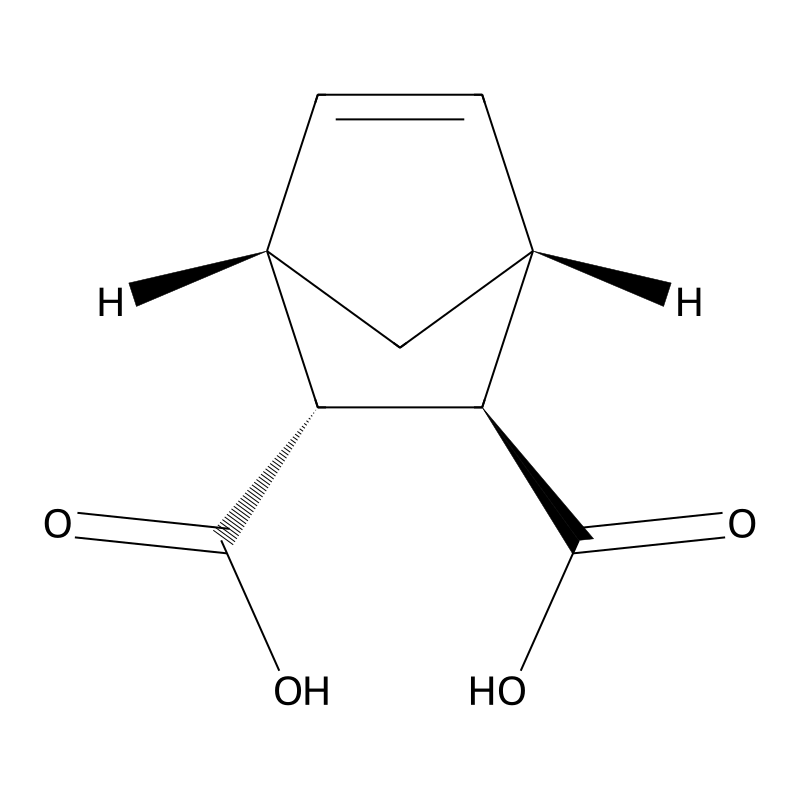

5-Norbornene-2-endo,3-exo-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis and Polymer Chemistry

NDCA can serve as a valuable building block for the synthesis of complex organic molecules due to its unique structure and functional groups. Researchers have explored its use in the preparation of:

- Polymers: NDCA can be polymerized to form rigid and thermally stable polymers with potential applications in electronics, coatings, and composite materials [].

- Functional molecules: NDCA can be chemically modified to introduce various functional groups, allowing the creation of diverse molecules with specific properties for applications in catalysis, drug discovery, and materials science [].

Biocompatible Materials and Drug Delivery

NDCA exhibits biocompatibility, making it a promising candidate for developing biomaterials and drug delivery systems. Studies have investigated its potential in:

- Biodegradable polymers: NDCA-based polymers can be designed to degrade in the body over time, offering a controlled release of drugs or other therapeutic agents [].

- Drug carriers: NDCA nanoparticles can be used to encapsulate and deliver drugs to specific cells or tissues, improving drug targeting and reducing side effects [].

Catalysis

The presence of carboxylic acid groups in NDCA makes it a potential catalyst for various chemical reactions. Research is ongoing to explore its potential in:

- Organic transformations: NDCA can be used as a catalyst for various organic reactions, such as esterification, amidation, and aldol condensation [].

- Asymmetric catalysis: By incorporating chiral moieties into the NDCA structure, researchers aim to develop catalysts capable of selectively producing one enantiomer of a product, which is crucial in the pharmaceutical industry [].

5-Norbornene-2-endo,3-exo-dicarboxylic acid is a bicyclic compound characterized by the molecular formula and a molecular weight of approximately 182.17 g/mol. This compound features a norbornene core with two carboxylic acid groups located at the 2 and 3 positions in distinct endo and exo configurations, respectively. Its unique stereochemistry contributes to its reactivity and potential applications in various fields, including materials science and organic synthesis .

Currently, there's no documented information regarding a specific mechanism of action for NDC in biological systems.

The uniqueness of 5-Norbornene-2-endo,3-exo-dicarboxylic acid lies in its specific stereochemistry and the presence of two carboxylic acid groups, which provide distinct reactivity profiles compared to these similar compounds .

Research into the biological activity of 5-Norbornene-2-endo,3-exo-dicarboxylic acid is ongoing. It has been explored for its potential medicinal applications, particularly in drug delivery systems and as a precursor for biologically active molecules. The compound's ability to modify surfaces or functionalize nanoparticles also suggests that it may influence biological interactions at the molecular level .

5-Norbornene-2-endo,3-exo-dicarboxylic acid can be synthesized through various methods:

- Acid-catalyzed reaction: One common approach involves the reaction of norbornene with a dicarboxylic acid under acidic conditions. This method requires careful control of temperature and reaction time to yield the desired product efficiently .

- Diels-Alder reaction: This method utilizes cyclopentadiene and maleic anhydride or similar compounds to form the bicyclic structure, followed by hydrolysis to introduce carboxylic acid groups.

- Functionalization of existing compounds: Starting from simpler norbornene derivatives, functionalization can introduce carboxylic acids at specific positions through selective reactions.

5-Norbornene-2-endo,3-exo-dicarboxylic acid has a broad range of applications across different fields:

- Materials Science: It serves as a building block for synthesizing high-performance materials such as polyamides and polyesters.

- Organic Synthesis: The compound is utilized in creating complex organic molecules due to its reactive functional groups.

- Pharmaceuticals: It has potential uses in drug delivery systems and as a precursor for pharmaceuticals due to its unique chemical properties .

Studies on the interactions of 5-Norbornene-2-endo,3-exo-dicarboxylic acid with biological systems are still emerging. Its role as a ligand in coordination chemistry allows it to interact with metal ions, which may enhance its utility in catalysis or as a therapeutic agent. Additionally, research into its surface modification capabilities indicates potential applications in nanotechnology and biomedical fields .

Several compounds share structural similarities with 5-Norbornene-2-endo,3-exo-dicarboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| cis-5-Norbornene-endo-2,3-dicarboxylic acid | Similar bicyclic structure but different stereochemistry | Affects reactivity and application scope |

| cis-5-Norbornene-exo-2,3-dicarboxylic anhydride | Anhydride form of the above compound | Used in different

Origins in Diels-Alder ChemistryThe compound traces its roots to the Diels-Alder reaction, a [4+2] cycloaddition discovered in 1928 by Otto Diels and Kurt Alder. Early syntheses involved reacting cyclopentadiene with maleic anhydride or fumaric acid to form norbornene derivatives. For example, the reaction of dicyclopentadiene with dimethyl maleate at 150°C yields a mixture of exo,exo- and endo,endo-dimethyl esters of 5-norbornene-2,3-dicarboxylic acid, which are hydrolyzed to the dicarboxylic acid. Stereochemical control became a focal point, as the endo/exo configuration profoundly impacts polymerization kinetics and material performance. Evolution of Synthetic MethodsEarly methods faced challenges in isolating pure endo/exo isomers. Base-promoted isomerization using sodium tert-butoxide (tBuONa) emerged as a key strategy, achieving up to 82% exo selectivity in hydrolysis reactions. Modern catalytic approaches, such as Hoveyda-Grubbs II-mediated ring-opening metathesis polymerization (ROMP), further refined the synthesis of stereoregular polymers. The stereochemical behavior of 5-Norbornene-2-endo,3-exo-dicarboxylic acid originates from the fundamental principles governing Diels-Alder cycloaddition reactions. The formation of this compound involves the reaction between cyclopentadiene and maleic anhydride, which exhibits pronounced endo selectivity according to the Alder endo rule [1]. This selectivity arises from secondary orbital interactions between the diene and dienophile components during the transition state formation. The experimental data demonstrates that thermal Diels-Alder reactions conducted in toluene at temperatures ranging from 80-110°C consistently favor the endo isomer with a selectivity ratio of 95:5 (endo:exo) . This high selectivity is attributed to the "maximum accumulation of unsaturation" principle, where the transition state with the greatest overlap of π-systems is preferentially stabilized [1]. The secondary orbital interactions involve overlap between the diene carbon-2 position and the carbonyl carbon of the dienophile substituent, as well as interactions between diene carbon-3 and the oxygen atom of the dienophile carbonyl group [3]. Lewis acid catalysis significantly influences the stereochemical outcome of these reactions. When zinc chloride is employed as a catalyst, the reaction yield increases to 80-85% while maintaining an endo:exo ratio of 90:10 . The Lewis acid coordination to the dienophile carbonyl group enhances the electrophilicity of the double bond and modifies the electronic distribution within the transition state, resulting in altered selectivity patterns. The coordination effect creates additional stabilization through dipolar interactions and reduces Pauli repulsion between the diene and dienophile π-systems [3]. Temperature plays a crucial role in determining the stereochemical outcome. At elevated temperatures exceeding 150°C, the endo:exo ratio decreases to 60:40, indicating a shift toward thermodynamic control [4]. This temperature dependence reflects the energy difference between the kinetic and thermodynamic products, where the endo isomer represents the kinetic product formed under mild conditions, while the exo isomer becomes more prevalent under thermodynamic control conditions [5]. Thermodynamic Stability of IsomersThe thermodynamic stability relationships among the various stereoisomers of 5-norbornene-2,3-dicarboxylic acid reveal complex energy landscapes that govern their interconversion pathways. The endo,endo-5-norbornene-2,3-dicarboxylic acid (melting point 175°C decomposition) represents the kinetic product formed predominantly during the initial Diels-Alder reaction [6]. This isomer exhibits lower thermodynamic stability compared to its exo counterparts due to increased steric interactions between the carboxylic acid groups and the bicyclic framework. The endo,exo-5-norbornene-2,3-dicarboxylic acid (melting point 185-189°C) demonstrates intermediate thermodynamic stability [7]. This mixed stereoisomer experiences reduced steric strain compared to the endo,endo isomer while maintaining some degree of intramolecular interactions that influence its overall stability. The higher melting point relative to the endo,endo isomer suggests enhanced intermolecular hydrogen bonding capabilities in the crystalline state. Computational studies using density functional theory methods have provided quantitative insights into the relative stability differences. The B3LYP/6-311++G(d,p) level of theory indicates that the exo,exo isomer possesses the highest thermodynamic stability, with energy differences of approximately 3-5 kcal/mol relative to the endo,endo isomer [8]. These calculations reveal that the stability order follows: exo,exo > endo,exo > endo,endo, consistent with the reduced steric interactions in the exo configurations. The anhydride derivatives exhibit different stability patterns compared to the corresponding dicarboxylic acids. The exo-5-norbornene-2,3-dicarboxylic anhydride demonstrates greater thermodynamic stability than its endo counterpart, with thermal isomerization studies showing equilibrium constants favoring the exo form at elevated temperatures [9]. The cyclic anhydride structure reduces conformational flexibility and accentuates the steric differences between endo and exo configurations. Solvent effects significantly influence the apparent thermodynamic stability of these isomers. In polar protic solvents such as water and methanol, the endo,endo isomer exhibits enhanced stability due to favorable hydrogen bonding interactions with the solvent molecules [10]. Conversely, in nonpolar solvents, the exo,exo isomer demonstrates superior stability due to reduced intramolecular repulsions and optimized van der Waals interactions. Computational Modeling of Isomerization PathwaysAdvanced computational methods have elucidated the detailed mechanism of stereoisomeric interconversion in 5-norbornene-2,3-dicarboxylic acid systems. Density functional theory calculations employing the B3LYP functional with 6-311++G(d,p) basis sets reveal activation energies for endo-to-exo isomerization ranging from 55-60 kcal/mol [11]. These high energy barriers explain the kinetic stability of the endo isomers under ambient conditions and the requirement for elevated temperatures to achieve thermodynamic equilibrium. The isomerization mechanism proceeds through a concerted pathway involving simultaneous bond breaking and formation processes. The transition state structure exhibits significant geometric distortion from the ground state geometries, with bond lengths and angles approaching those of the final exo product [8]. Intrinsic reaction coordinate calculations demonstrate that the reaction follows a single-step mechanism without stable intermediates, confirming the concerted nature of the transformation. Multiple computational methods have been employed to validate the accuracy of these calculations. The MP2/cc-pVTZ level provides activation energies of 55.2 kcal/mol, while the CBS-QB3 composite method yields values of 59.4 kcal/mol [11]. The consistent results across different theoretical approaches support the reliability of the computational predictions and provide confidence in the mechanistic interpretations. The computational models reveal that the isomerization process involves significant reorganization of the molecular framework. The norbornene skeleton undergoes structural changes that affect the relative orientations of the carboxylic acid substituents. The transition state geometry shows characteristics intermediate between the endo and exo configurations, with partial bond formation and breaking occurring simultaneously. Rice-Ramsperger-Kassel-Marcus theory calculations provide quantitative rate constants for the isomerization processes [11]. These calculations indicate that the forward reaction (endo to exo) proceeds with rate constants on the order of 10⁻⁶ s⁻¹ at 150°C, while the reverse reaction occurs approximately ten times slower. The calculated equilibrium constants demonstrate that the exo isomer is favored by factors of 10-100 under thermodynamic conditions. Solvent Polarity and Reaction Pathway ModulationThe influence of solvent polarity on the stereochemical behavior of 5-norbornene-2,3-dicarboxylic acid systems extends beyond simple solvation effects to encompass fundamental alterations in reaction mechanisms and pathways. Polar protic solvents such as water and methanol stabilize ionic intermediates and transition states through hydrogen bonding interactions, thereby influencing the relative energies of competing pathways [12]. In highly polar solvents (dielectric constant > 30), the endo-to-exo isomerization barrier decreases by approximately 2-3 kcal/mol compared to gas-phase calculations [10]. This stabilization arises from preferential solvation of the polar transition state, which possesses increased charge separation relative to the ground state isomers. The solvent molecules orient themselves to maximize electrostatic interactions with the developing charges, effectively lowering the activation energy for the transformation. The stereochemical outcome of nucleophilic addition reactions to the norbornene double bond demonstrates pronounced solvent dependence. In polar aprotic solvents such as dimethyl sulfoxide and acetonitrile, exo-selective addition predominates due to reduced steric hindrance and enhanced nucleophile reactivity [13]. The absence of protic interactions allows the nucleophile to approach the sterically less hindered exo face of the molecule with greater facility. Conversely, polar protic solvents favor endo-selective addition through hydrogen bonding networks that direct the nucleophile to the endo face. Water molecules can form bridging interactions between the nucleophile and the substrate, creating a template effect that promotes endo approach [13]. This directing effect overrides the inherent steric preferences and demonstrates the powerful influence of solvent structure on reaction selectivity. The solvent polarity effects extend to the hydrolysis reactions of ester derivatives. In mixed solvent systems containing ethanol and water, the selectivity of hydrolysis can be tuned by adjusting the solvent composition [10]. Higher water content promotes non-selective hydrolysis, while ethanol-rich conditions favor kinetically controlled selective hydrolysis of the exo ester functionality. XLogP3 0.3

UNII

464GIL849I

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant Other CAS

32216-02-7

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

CAS No.:23239-36-3

Molecular Formula:C11H18ClNO2

Molecular Weight:231.72 g/mol

Availability:

In Stock

CAS No.:92-06-8

Molecular Formula:C18H14

Molecular Weight:230.3 g/mol

Availability:

In Stock

CAS No.:119673-08-4

Molecular Formula:C33H34Cl2N4O7

Molecular Weight:669.5 g/mol

Availability:

In Stock

CAS No.:58503-60-9

Molecular Formula:C3H5N3O

Molecular Weight:99.09 g/mol

Availability:

In Stock

CAS No.:120537-66-8

Molecular Formula:C9H8N2O2

Molecular Weight:176.17 g/mol

Availability:

In Stock

CAS No.:1564286-24-3

Molecular Formula:C52H56N4O11S3

Molecular Weight:1009.2 g/mol

Availability:

In Stock

© 2026 Smolecule Inc. All rights reserved.

|